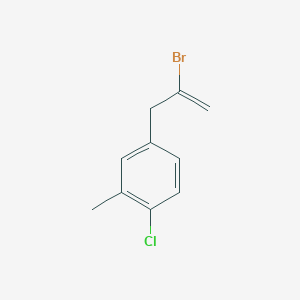

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene

CAS No.: 842140-31-2

Cat. No.: VC1992627

Molecular Formula: C10H10BrCl

Molecular Weight: 245.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842140-31-2 |

|---|---|

| Molecular Formula | C10H10BrCl |

| Molecular Weight | 245.54 g/mol |

| IUPAC Name | 4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene |

| Standard InChI | InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 |

| Standard InChI Key | TUSNQPVRYWLEII-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CC(=C)Br)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(=C)Br)Cl |

Introduction

Physical and Chemical Properties

Structural Information and Identifiers

The compound features a distinct halogenated structure that contributes to its chemical behavior and applications. The following table summarizes its key identifiers:

| Property | Value |

|---|---|

| CAS Number | 842140-31-2 |

| Molecular Formula | C₁₀H₁₀BrCl |

| Molecular Weight | 245.54 g/mol |

| IUPAC Name | 4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene |

| InChI | InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 |

| InChI Key | TUSNQPVRYWLEII-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(=C)Br)Cl |

Chemical Reactivity

The compound's chemical behavior is primarily dictated by its functional groups:

-

The terminal bromoalkene moiety serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions

-

The aromatic ring with chlorine and methyl substituents influences the electronic properties and reactivity patterns

-

The presence of halogen atoms enhances the compound's stability while also providing sites for further chemical transformations

Synthesis Methods

Synthetic Routes

The synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene typically follows a multi-step approach:

-

Preparation of Starting Material: The synthesis begins with the preparation of 4-chloro-3-methylphenylacetylene as a precursor.

-

Bromination Reaction: The phenylacetylene undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom.

-

Hydroboration-Oxidation: The brominated intermediate is subjected to hydroboration-oxidation to convert the alkyne to an alkene, resulting in the formation of the target compound.

Alternative synthetic approaches may involve Wittig reactions or other alkene-forming reactions depending on the starting materials and desired reaction conditions.

Industrial Production Methods

For larger-scale production, more efficient methods are employed:

-

Continuous Flow Processes: These allow for better control over reaction parameters and higher yields compared to batch processes.

-

Catalytic Methods: The use of specific catalysts can enhance reaction efficiency and reduce side products.

-

Optimization Techniques: Carefully controlled temperature, pressure, and solvent conditions maximize yield and purity .

Applications and Uses

Research Applications

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene serves diverse functions in scientific research:

-

Synthetic Intermediate: It functions as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development .

-

Chemical Probe: The compound can be used to study reaction mechanisms and structural-activity relationships in organic chemistry .

-

Material Science: It contributes to the development of specialty chemicals and materials with specific properties, such as flame retardants and functionalized polymers.

Comparative Analysis

Related Compounds

Understanding 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene in context requires comparison with structurally similar compounds:

Unique Characteristics

Several features distinguish 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene from its structural analogs:

-

The presence of both chlorine and bromine atoms contributes to its distinct reactivity profile

-

The meta-position of the methyl group on the phenyl ring influences the electronic distribution

-

The combination of halogen substituents and the methyl group creates a unique spatial arrangement that affects its binding interactions with biological targets

Current Research Trends

Current scientific investigations involving 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene encompass several areas:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume